molecular formula C7H10BrF3O B2391534 3-(1-Bromo-2,2,2-trifluoroethyl)oxane CAS No. 2137546-27-9

3-(1-Bromo-2,2,2-trifluoroethyl)oxane

Cat. No.: B2391534
CAS No.: 2137546-27-9
M. Wt: 247.055
InChI Key: CMHLUSDQFBRQMT-UHFFFAOYSA-N
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Description

3-(1-Bromo-2,2,2-trifluoroethyl)oxane is an organic compound with the molecular formula C7H10BrF3O It is characterized by the presence of a bromine atom, three fluorine atoms, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bromo-2,2,2-trifluoroethyl)oxane typically involves the reaction of oxane derivatives with bromotrifluoroethane under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromo-2,2,2-trifluoroethyl)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxanes, trifluoroethyl derivatives, and reduced oxane compounds .

Scientific Research Applications

3-(1-Bromo-2,2,2-trifluoroethyl)oxane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Bromo-2,2,2-trifluoroethyl)oxane involves its interaction with molecular targets through its bromine and trifluoroethyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The pathways involved may include nucleophilic attack, electrophilic addition, or radical formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Bromo-2,2,2-trifluoroethyl)oxane is unique due to its oxane ring, which imparts different chemical properties and reactivity compared to its benzene-containing analogs. This uniqueness makes it valuable for specific applications where the oxane ring’s properties are advantageous .

Properties

IUPAC Name

3-(1-bromo-2,2,2-trifluoroethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3O/c8-6(7(9,10)11)5-2-1-3-12-4-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHLUSDQFBRQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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